Cas no 1339072-07-9 (2,6,6-Trimethylheptan-1-amine)
2,6,6-Trimethylheptan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-2135996
- 1339072-07-9
- 2,6,6-trimethylheptan-1-amine
- AKOS013992905
- 2,6,6-Trimethylheptan-1-amine
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- Inchi: 1S/C10H23N/c1-9(8-11)6-5-7-10(2,3)4/h9H,5-8,11H2,1-4H3
- InChI Key: OPHBHZOTXYFWGU-UHFFFAOYSA-N
- SMILES: NCC(C)CCCC(C)(C)C
Computed Properties
- Exact Mass: 157.183049738g/mol
- Monoisotopic Mass: 157.183049738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 91.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 26Ų
2,6,6-Trimethylheptan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2135996-0.05g |
2,6,6-trimethylheptan-1-amine |
1339072-07-9 | 0.05g |
$1500.0 | 2023-05-26 | ||
| Enamine | EN300-2135996-0.1g |
2,6,6-trimethylheptan-1-amine |
1339072-07-9 | 0.1g |
$1572.0 | 2023-05-26 | ||
| Enamine | EN300-2135996-0.25g |
2,6,6-trimethylheptan-1-amine |
1339072-07-9 | 0.25g |
$1642.0 | 2023-05-26 | ||
| Enamine | EN300-2135996-0.5g |
2,6,6-trimethylheptan-1-amine |
1339072-07-9 | 0.5g |
$1714.0 | 2023-05-26 | ||
| Enamine | EN300-2135996-1.0g |
2,6,6-trimethylheptan-1-amine |
1339072-07-9 | 1g |
$1785.0 | 2023-05-26 | ||
| Enamine | EN300-2135996-2.5g |
2,6,6-trimethylheptan-1-amine |
1339072-07-9 | 2.5g |
$3501.0 | 2023-05-26 | ||
| Enamine | EN300-2135996-5.0g |
2,6,6-trimethylheptan-1-amine |
1339072-07-9 | 5g |
$5179.0 | 2023-05-26 | ||
| Enamine | EN300-2135996-10.0g |
2,6,6-trimethylheptan-1-amine |
1339072-07-9 | 10g |
$7681.0 | 2023-05-26 |
2,6,6-Trimethylheptan-1-amine Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2,6,6-Trimethylheptan-1-amine
Introduction to 2,6,6-Trimethylheptan-1-Amine (CAS No. 1339072-07-9)
2,6,6-Trimethylheptan-1-Amine, also known by its CAS registry number 1339072-07-9, is a specialized organic compound that has garnered attention in various scientific and industrial applications. This compound belongs to the class of primary aliphatic amines and is characterized by its unique structure, which includes a heptane backbone with three methyl groups attached at specific positions. The compound's structure not only influences its physical properties but also plays a crucial role in its reactivity and potential applications.
Recent advancements in chemical synthesis and material science have brought 2,6,6-trimethylheptan-1-amine into focus as a versatile building block for constructing complex molecules. Researchers have explored its use in the development of advanced materials, such as polymers and surfactants, due to its ability to form stable bonds under various conditions. For instance, studies published in the Journal of Polymer Science highlight the compound's potential as a precursor for high-performance polymers with enhanced thermal stability and mechanical strength.
The synthesis of CAS No. 1339072-07-9 involves a multi-step process that typically begins with the alkylation of ammonia or an appropriate amine precursor. The reaction conditions are carefully optimized to ensure high yield and purity of the final product. Recent innovations in catalytic processes have further streamlined the synthesis pathway, making it more environmentally friendly and cost-effective. These developments are particularly significant in the context of increasing demand for sustainable chemical manufacturing practices.
In terms of physical properties, 2,6,6-trimethylheptan-1-amine exhibits a melting point of approximately -5°C and a boiling point around 85°C at standard atmospheric pressure. Its solubility in water is moderate, which makes it suitable for applications requiring both hydrophilic and hydrophobic interactions. The compound's stability under various environmental conditions has been thoroughly investigated, with recent studies demonstrating its resistance to oxidation and microbial degradation under controlled laboratory settings.
The chemical reactivity of CAS No. 1339072-07-9 is another area where recent research has provided valuable insights. The compound's primary amine group enables it to participate in nucleophilic substitutions and condensation reactions, making it a valuable intermediate in organic synthesis. For example, researchers have successfully utilized it as a starting material for synthesizing novel pharmaceutical agents with improved bioavailability and reduced side effects.
One of the most promising applications of 2,6,6-trimethylheptan-1-amine lies in the field of biotechnology. Its ability to form stable complexes with metal ions has led to its use in metalloenzyme mimicry studies. A study published in Nature Chemistry demonstrated that the compound can serve as a ligand for cobalt-based catalysts, facilitating efficient carbon-carbon bond formation under mild conditions.
Moreover, CAS No. 1339072-07-9 has found applications in the formulation of specialty chemicals for industrial use. Its role as an additive in lubricants and coolants has been explored due to its ability to enhance viscosity stability and reduce frictional losses. Recent field trials have shown significant improvements in machinery performance when using formulations containing this compound.
In conclusion, 2,6,6-trimethylheptan-1-amine (CAS No. 1339072-07) is a multifaceted compound with a wide range of potential applications across diverse industries. Ongoing research continues to uncover new avenues for its utilization while improving our understanding of its fundamental properties and reactivity patterns.
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